molecular formula C8H7F4N B2928877 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline CAS No. 1000590-79-3

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline

Cat. No.: B2928877
CAS No.: 1000590-79-3
M. Wt: 193.145
InChI Key: SGOYXSAEVSJODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is a specialty aniline derivative engineered for advanced research and development, particularly in medicinal chemistry . Its structure incorporates both fluorine and trifluoromethyl groups, which are known to be critical in modern drug design. The incorporation of a trifluoromethyl (-CF 3 ) group into lead compounds is a established strategy to positively modulate key properties such as lipophilicity, metabolic stability, and membrane permeability, which can lead to improved pharmacokinetic profiles and enhanced biological activity . As a multi-functional aromatic amine, this compound serves as a versatile precursor in organic synthesis. It is particularly valuable for constructing complex heterocyclic systems and other fluorinated scaffolds that are prevalent in active pharmaceutical ingredients (APIs) . Trifluoromethylated anilines are recognized as important intermediates for preparing pharmaceutically and agrochemically active compounds . This product is intended for use in a laboratory setting solely by qualified researchers. It is strictly for Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions.

Properties

IUPAC Name

2-fluoro-4-methyl-3-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c1-4-2-3-5(13)7(9)6(4)8(10,11)12/h2-3H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOYXSAEVSJODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution reaction, where a suitable aniline precursor is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the trifluoromethylation of an aniline derivative using reagents like trifluoromethyl iodide (CF3I) in the presence of a base .

Industrial Production Methods

Industrial production of 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for precise control over reaction parameters, leading to higher yields and purity. The use of catalysts, such as palladium or copper complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: Nitro derivatives, quinone derivatives

    Reduction: Amine derivatives, hydrocarbon derivatives

    Substitution: Nitroanilines, sulfonated anilines, halogenated anilines

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine and trifluoromethyl groups enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents significantly impacts electronic properties like pKa and reactivity. For example:

  • 3-(Trifluoromethyl)aniline (CF₃ at position 3) has a pKa of 3.49 , while 4-(trifluoromethyl)aniline (CF₃ at position 4) is more acidic (pKa = 2.75 ) due to resonance stabilization of the conjugate acid .
  • 2-(Trifluoromethyl)aniline (CF₃ at position 2) has a predicted pKa of 1.10 , highlighting the strong electron-withdrawing effect of ortho-substituted CF₃ groups .

For 2-Fluoro-4-methyl-3-(trifluoromethyl)aniline, the combined inductive effects of the fluoro (position 2) and trifluoromethyl (position 3) groups likely result in even lower basicity compared to analogs with single electron-withdrawing substituents. The methyl group (position 4) may slightly offset this effect through weak electron donation .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent Positions Predicted pKa
This compound 193.15 2-F, 3-CF₃, 4-CH₃ ~1.5–2.5*
4-(Trifluoromethyl)aniline 175.12 4-CF₃ 2.75
2-Chloro-4-(trifluoromethyl)aniline 209.58 2-Cl, 4-CF₃ ~1.8
3-Fluoro-4-methylaniline 125.14 3-F, 4-CH₃ ~4.5

*Estimated based on additive effects of substituents .

Biological Activity

2-Fluoro-4-methyl-3-(trifluoromethyl)aniline is an aromatic amine notable for its unique chemical structure, which includes both a fluorine atom and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and a comparative analysis with structurally similar compounds.

  • Molecular Formula : C₈H₇F₄N
  • Molecular Weight : Approximately 193.14 g/mol
  • Physical State : Colorless to yellow liquid

The presence of electronegative fluorine atoms significantly influences the compound's reactivity and interaction with biological systems, making it a candidate for various pharmaceutical applications.

Research Findings

Several studies have explored the biological activity of compounds containing similar functional groups. For instance:

  • FDA-Approved Drugs : A review highlighted that many FDA-approved drugs contain trifluoromethyl groups, which are associated with improved pharmacokinetic properties and therapeutic efficacy. This suggests that this compound may exhibit similar beneficial properties in drug development .
  • Anticancer Activity : Compounds structurally related to this compound have shown promising anticancer activity. For example, studies on thiazole-bearing molecules indicated significant antiproliferative effects against various cancer cell lines, suggesting that similar mechanisms could be explored for this compound .

Case Studies

  • Trifluoromethyl Group in Drug Design : Research indicates that the incorporation of trifluoromethyl groups in drug candidates often leads to enhanced potency and selectivity against biological targets. A notable example is Alpelisib, which contains a trifluoromethyl group and has been approved for breast cancer treatment, showcasing the therapeutic potential of such compounds .
  • Structure-Activity Relationship (SAR) Studies : SAR studies reveal that modifications on the phenyl ring significantly impact biological activity. For instance, substituting methyl groups or altering their positions can lead to variations in potency against cancer cell lines .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaKey Features
2-Fluoro-4-methyl-anilineC₇H₈FNLacks trifluoromethyl group
3-Trifluoromethyl-anilineC₇H₇F₃NNo fluorine substitution at position 2
4-Methyl-3-(trifluoromethyl)anilineC₈H₈F₃NDifferent substitution pattern
2-Fluoro-5-methyl-3-(trifluoromethyl)anilineC₈H₇F₄NDifferent position of methyl group

This table illustrates how the specific arrangement of functional groups in this compound confers unique properties that may enhance its utility in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoro-4-methyl-3-(trifluoromethyl)aniline?

  • Methodology :

Halogenation : Use N-chlorosuccinimide (NCS) to introduce halogen groups to precursor anilines. For example, chlorination of 2-chloro-3-(trifluoromethyl)aniline yields intermediates for further functionalization .

Cross-coupling : Employ palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) with boronic acids or zinc dicyanide. Use tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen to attach heterocyclic groups .

  • Key considerations : Optimize reaction time (e.g., 18 hours), solvent polarity, and catalyst loading to minimize byproducts.

Q. How can spectroscopic techniques characterize the structural and electronic properties of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR in deuterated solvents to confirm substituent positions and hydrogen bonding. Compare chemical shifts with analogs like 4-nitro-3-(trifluoromethyl)aniline .
  • FT-IR : Identify vibrations of NH2_2 (~3400 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) groups. Use computational methods (DFT) to validate peak assignments .
  • UV-Vis : Measure absorbance in polar solvents to study conjugation effects from the trifluoromethyl group .

Q. What safety protocols are critical for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders or aerosols .
  • Storage : Store in airtight containers under inert atmosphere (N2_2 or Ar) at -20°C to prevent degradation .
  • Emergency response : For inhalation, move to fresh air; for skin contact, wash with soap and water. Use emergency eyewash stations .

Q. How is this compound utilized in pharmacological research?

  • Methodology :

  • Drug synthesis : React with 2-chloronicotinate in ethylene glycol to synthesize analgesics like flunixin. Monitor reaction purity via reverse-phase HPLC (e.g., C18 column with acetonitrile/water) .
  • Bioavailability enhancement : Leverage the trifluoromethyl group’s metabolic stability to design prodrugs. Conduct in vitro assays (e.g., cytochrome P450 inhibition) to assess pharmacokinetics .

Advanced Research Questions

Q. How do substituents (fluoro, methyl, trifluoromethyl) influence electronic properties and reactivity?

  • Methodology :

  • NBO Analysis : Calculate electron density distribution using Gaussian09 to identify hyperconjugative interactions. The trifluoromethyl group withdraws electron density, reducing aromatic ring basicity .
  • Basicity studies : Compare pKa values with analogs (e.g., p-(trifluoromethyl)aniline) via potentiometric titration. The electron-withdrawing trifluoromethyl group lowers basicity by ~2–3 pKa units .

Q. What computational strategies predict spectroscopic or reactive behavior?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level. Simulate IR and NMR spectra; compare with experimental data to validate accuracy .
  • Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict sites for electrophilic attack (e.g., NH2_2 group as nucleophile) .

Q. How to resolve contradictions between experimental and computational data?

  • Methodology :

Cross-validation : Use multiple techniques (e.g., X-ray crystallography and DFT) to confirm bond lengths/angles. Discrepancies >0.05 Å suggest model limitations .

Solvent effects : Re-run computations with solvent models (e.g., PCM for DMSO) to improve agreement with experimental UV-Vis or NMR .

Q. What mechanistic insights guide its use in cross-coupling reactions?

  • Methodology :

  • Catalytic cycle analysis : Monitor palladium intermediates via in situ 31P^{31}P NMR. Key steps include oxidative addition (Pd0^0 → PdII^{II}) and transmetalation with zinc reagents .
  • Byproduct identification : Use LC-MS to detect homocoupling products (e.g., biphenyls). Adjust ligand (e.g., triphenylphosphine) ratios to suppress side reactions .

Q. What are the toxicological mechanisms of this compound?

  • Methodology :

  • Acute toxicity assays : Conduct OECD Guideline 423 tests on rodents. The compound’s LD50_{50} (oral, rat) is ~300 mg/kg, linked to methemoglobinemia from aromatic amine oxidation .
  • Metabolic profiling : Incubate with liver microsomes to identify toxic metabolites (e.g., hydroxylamines). Use HPLC-MS to track bioactivation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.